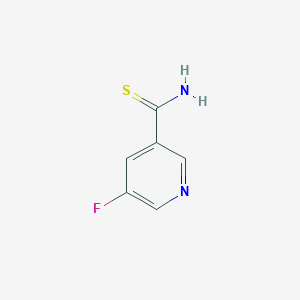

5-Fluoropyridine-3-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

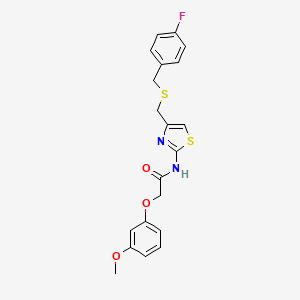

The synthesis of compounds related to 5-Fluoropyridine-3-carbothioamide involves complex organic synthesis routes. For example, a series of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carbothioamide derivatives were synthesized using cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by several steps involving isoamylnitrite and diiodomethane treatment in the presence of copper iodide. This process led to the formation of 6-(2-fluoropyridin-3-yl)-2-(piperazin-1-yl)quinazoline, which was further treated with various substituted arylisocyanates and arylisothiocyanates to obtain the title compounds (Babu, Srinivasulu, & Kotakadi, 2015).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as 2,2′-Bipyridine-6-carbothioamide, reveals insights into their coordination chemistry. For instance, these compounds can act as NNS and NNO donors in cationic bis(ligand)iron(II) and bis(ligand)nickel(II) complexes. Their magnetism and electronic spectra provide information on their spin states and coordination modes, further confirmed by X-ray diffraction studies (Childs et al., 1998).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound derivatives highlight their potential as antimicrobial agents. For example, synthesized derivatives have shown antimicrobial activity against various bacterial and fungal strains, indicating their significance in medicinal chemistry for developing new therapeutic agents (Babu, Srinivasulu, & Kotakadi, 2015).

Physical Properties Analysis

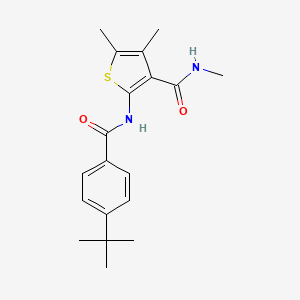

The synthesis and characterization of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide reveal important physical properties through single crystal X-ray diffraction data, supported by IR, NMR, and mass spectral data. Such studies provide detailed insights into the compound's structural and physical characteristics, including crystal packing and intermolecular interactions (Jasinski et al., 2012).

Scientific Research Applications

Antimicrobial Activity

5-Fluoropyridine-3-carbothioamide derivatives have been synthesized and evaluated for their antimicrobial activities. Notably, certain compounds in this category demonstrated significant antimicrobial potency, exhibiting in vitro antibacterial activity against various bacterial species and antifungal activity against fungal strains (Babu, Srinivasulu, & Kotakadi, 2015).

Radiopharmaceutical Applications

Fluorine-18 labeled fluoropyridines, including derivatives of 5-Fluoropyridine, are increasingly utilized in Positron Emission Tomography (PET) imaging. The methods for introducing fluorine-18 into the stable positions of the pyridine ring, such as 3- or 5-fluoropyridine, have been explored to enhance the potential of radiotracers (Carroll, Nairne, & Woodcraft, 2007).

Monoamine Oxidase Inhibitory Activities

Derivatives of this compound have been synthesized and assessed for their inhibitory activities on monoamine oxidase (MAO) enzymes. These compounds have shown significant potential as selective inhibitors of MAO, which is relevant in the development of antidepressant and anxiolytic drugs (Koç et al., 2014).

Functionalization in Organic Chemistry

The chemoselective functionalization of related fluoropyridines has been described, providing insight into the diverse chemical reactions and applications of fluoropyridine derivatives in organic synthesis. This includes catalytic amination and selective substitution reactions (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Cytostatic Activity

Studies have been conducted on various this compound derivatives for their cytostatic activity, particularly against different cancer cell lines. Some derivatives demonstrated potency comparable to established chemotherapeutic agents, indicating their potential in cancer treatment (Karki et al., 2011).

Anticancer Activity

Research into this compound derivatives has also explored their anticancer activities, with molecular docking studies aiding in understanding their interactions with specific molecular targets. This research contributes to the development of new anticancer agents (Sahu et al., 2021).

Mechanism of Action

Mode of Action

Fluorinated pyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

properties

IUPAC Name |

5-fluoropyridine-3-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2S/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPAPSBWERDQTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2492344.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-6-carboxamide](/img/structure/B2492345.png)

![1-(pyridin-4-yl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2492346.png)

![9-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]purin-6-amine](/img/structure/B2492347.png)

![2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline](/img/structure/B2492349.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2492352.png)

![1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2492357.png)